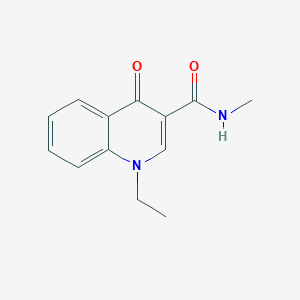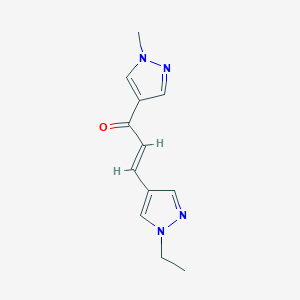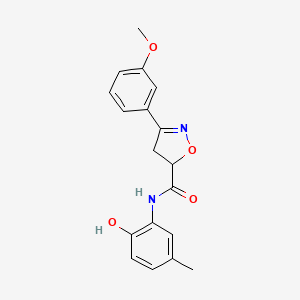![molecular formula C15H30N4O3S B4583806 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)
1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide often involves multiple steps, including the formation of sulfinamides and N-heterocycles. Research highlights the use of tert-butanesulfinamide for the asymmetric synthesis of N-heterocycles, a process that could be relevant for synthesizing the sulfonyl and piperidine components of this compound (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds containing sulfonyl and piperidine groups is crucial for their potential biological activity. Indolylarylsulfones, which share some structural similarities, demonstrate the importance of specific substitutions on the molecular framework for biological activity (Famiglini & Silvestri, 2018).
Chemical Reactions and Properties
Sulfonamides, including those with piperidine structures, are known for their versatility in chemical reactions, serving as key intermediates in the synthesis of various medicinally relevant compounds. Their reactivity can be tailored through structural modifications to achieve desired therapeutic effects or to explore novel biological activities (Carta, Scozzafava, & Supuran, 2012).
Physical Properties Analysis
The physical properties of compounds like 1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide are influenced by their molecular structure. Studies on similar compounds reveal that properties such as solubility, melting point, and stability are crucial for their application in different scientific and industrial fields. For instance, the solvent properties of dimethyl sulfoxide (DMSO) highlight the impact of sulfonyl groups on solubility and solvent capabilities, which could be relevant for the compound (Hoang et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are pivotal for the application of sulfonyl-containing compounds in medicinal chemistry. Novel sulphonamide derivatives have shown significant anti-tumor activity, suggesting the potential of such compounds in therapeutic applications (Owa & Nagasu, 2000). This insight underlines the importance of chemical properties in determining the biological and pharmacological profiles of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Asymmetric N-Heterocycle Synthesis Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as pivotal in the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines. These compounds are structural motifs in numerous natural products and therapeutics. The methodology provides access to diverse, structurally complex N-heterocycles, which are crucial in drug development and synthesis (Philip et al., 2020).
Sulfonamide Inhibitors in Drug Discovery Sulfonamide compounds have significant roles as bacteriostatic antibiotics and have found applications across various therapeutic areas, including antivirals, anticancer, and treatments for Alzheimer’s disease. Their versatility and efficacy underscore the sulfonamide group's potential in the development of new drugs, highlighting the importance of structural motifs such as "1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide" in medicinal chemistry (Gulcin & Taslimi, 2018).
Environmental Science Applications
Degradation of Polyfluoroalkyl Chemicals The environmental persistence and potential toxicity of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl acids, have prompted investigations into their microbial degradation. Understanding the degradation pathways of these chemicals is vital for assessing their environmental impact and for the development of strategies to mitigate their presence in ecosystems (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O3S/c1-17(2)23(21,22)19-12-6-14(7-13-19)15(20)16-8-5-11-18-9-3-4-10-18/h14H,3-13H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLHBMLOKWCCIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)

![N-(2-methylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4583753.png)
![methyl 3-(2-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4583758.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)


![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)
![N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4583822.png)
